molecular formula C6H10F2N4 B1476482 1-(2-Azidoethyl)-3,3-difluoropyrrolidine CAS No. 1936417-95-6

1-(2-Azidoethyl)-3,3-difluoropyrrolidine

Cat. No. B1476482
CAS RN: 1936417-95-6
M. Wt: 176.17 g/mol
InChI Key: ZUTWIEHDIYYTBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine involves various chemical reactions. For instance, it can be synthesized through [3+2] cycloaddition, a method pivotal in the creation of compounds with potential medicinal applications. Another method involves the use of sodium periodate, which gives rise to particles with a diameter of up to one micrometer .

Scientific Research Applications

Synthesis and Building Blocks

1-(2-Azidoethyl)-3,3-difluoropyrrolidine serves as a valuable intermediate in the synthesis of various complex organic molecules. This compound's unique structural features make it a useful building block for synthesizing a wide range of heterocyclic compounds and for modifications in medicinal chemistry.

  • Synthesis of Difluoropyrrolidines : The synthesis of 3,3-difluoropyrrolidines has been achieved through efficient synthetic routes involving cyclization processes and nucleophilic additions. These processes highlight the utility of difluoropyrrolidine derivatives in organic synthesis, providing access to fluorinated heterocycles that are of interest in drug discovery and development (Xu et al., 2005), (McAlpine et al., 2015).

  • N-Heterocyclic Building Blocks : The compound has been utilized in the preparation of 2H-azirine-2-carbonyl azides, showcasing its role in generating new heterocyclic building blocks that undergo various rearrangements to produce biologically active molecules (Funt et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the incorporation of the difluoropyrrolidine scaffold has been explored to enhance the pharmacokinetic profiles of drug candidates. The fluorine atoms contribute to the metabolic stability and can affect the biological activity of the molecules.

  • Enzyme Inhibitors : The difluoromethylenation process to synthesize chiral 2,4-disubstituted 3,3-difluoropyrrolidines demonstrates the importance of the difluoropyrrolidine moiety in the design of enzyme inhibitors, highlighting its impact on decreasing the basicity of the amine functionality and inhibiting enzymatic recognition processes (Li & Hu, 2007).

Advanced Organic Synthesis and Material Science

The versatility of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine extends into advanced organic synthesis, where its azide group facilitates the construction of complex molecular architectures, and in material science for the development of new materials with potential applications in various fields.

  • Complex Heterocycles : Utilization in the synthesis of complex heterocyclic compounds, such as spiro[pyrrolidine-3,3'-oxindoles], through cascade transformations showcases the compound's role in building intricate molecular structures with potential biological relevance (Akaev et al., 2017).

Mechanism of Action

properties

IUPAC Name

1-(2-azidoethyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N4/c7-6(8)1-3-12(5-6)4-2-10-11-9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTWIEHDIYYTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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